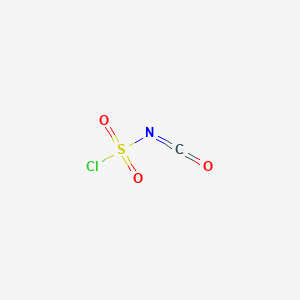

Chlorosulfonyl isocyanate

Übersicht

Beschreibung

Chlorosulfonyl isocyanate (ClSO₂NCO, CSI) is a highly reactive heterocumulene widely employed in organic synthesis. Its exceptional reactivity stems from the electron-withdrawing chlorosulfonyl group, which enhances electrophilic character, enabling diverse transformations such as nucleophilic additions, cycloadditions, and heterocyclic syntheses . CSI is pivotal in (2+2)-cycloadditions for β-lactam formation and serves as a precursor in drug development, including sulfonamide-based therapeutics .

Vorbereitungsmethoden

Industrial Synthesis from Cyanogen Chloride and Sulfur Trioxide

The most widely documented method for producing chlorosulfonyl isocyanate involves the direct reaction of cyanogen chloride (ClCN) with sulfur trioxide (SO₃). This exothermic process, first described in the mid-20th century, remains the cornerstone of industrial production due to its scalability and cost-effectiveness .

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the following stoichiometric equation:

3 \rightarrow \text{ClSO}2\text{NCO}

Cyanogen chloride acts as a dual nucleophile, with both its carbon and nitrogen atoms participating in the reaction. The chlorosulfonyl group (SO₂Cl) and isocyanate group (NCO) are introduced simultaneously, resulting in a molecule with two electrophilic centers .

Key Process Parameters:

-

Temperature : Maintained between 10°C and 40°C to control exothermicity .

-

Solvents : Inert solvents such as methylene chloride (CH₂Cl₂) or ethylene dichloride (C₂H₄Cl₂) are used to stabilize intermediates .

-

Molar Ratios : Equimolar quantities of ClCN and SO₃ are typical, though excess SO₃ (1–5%) may improve yields .

Process Optimization and Scalability

A 2010 patent (CN101891657B) detailed advancements in this method, emphasizing direct chlorination of sodium cyanide (NaCN) with liquid chlorine (Cl₂) to generate ClCN in situ . This approach eliminates the need for gaseous ClCN handling, reducing energy consumption by 15–20% compared to traditional gas-phase methods.

Industrial Workflow:

-

Chlorination Reactor : Liquid Cl₂ and aqueous NaCN are fed continuously into a reactor, producing ClCN.

-

Purification : Crude ClCN is cooled, dried, and distilled to ≥99% purity.

-

Sulfonation : ClCN and SO₃ (dissolved in CH₂Cl₂) react at 20–25°C for 3–4 hours.

-

Product Isolation : The crude product is desolventized and distilled under vacuum (50–60°C, 10–15 mmHg) .

Yield and Purity:

Alternative Preparation Methods

Catalytic Synthesis Using Lewis Acids

Recent studies explore Lewis acids (e.g., AlCl₃, FeCl₃) to accelerate the ClCN-SO₃ reaction. Aluminum chloride (1–2 mol%) reduces reaction time by 30% at 15–20°C, though catalyst removal complicates purification .

Solvent-Free Approaches

Pilot-scale trials have demonstrated the feasibility of solvent-free reactions under pressurized conditions (3–5 bar). This method achieves 94% yield but requires specialized equipment to manage thermal runaway risks .

Comparative Analysis of Preparation Techniques

Table 1: Method Comparison for CSI Synthesis

The patent method outperforms alternatives in yield and energy efficiency, making it the preferred choice for large-scale production. Catalytic methods remain limited to laboratory settings due to purification challenges.

Analyse Chemischer Reaktionen

Types of Reactions: Chlorosulfonyl isocyanate undergoes a variety of chemical reactions, including:

Cycloaddition Reactions: It reacts with alkenes and alkynes to form β-lactams and 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, respectively.

Substitution Reactions: It can convert primary alcohols to carbamates and carboxylic acids to nitriles.

Hydrolysis: The chlorosulfonyl group can be removed by hydrolysis, leaving a secondary amide.

Common Reagents and Conditions:

Major Products:

β-Lactams: Formed through cycloaddition with alkenes.

Carbamates: Produced from primary alcohols.

Nitriles: Resulting from the reaction with carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2.1 Synthesis of Sulfamides and Carbamates

CSI is extensively used to synthesize sulfamides and carbamates, which are crucial in medicinal chemistry. The sulfamoyl moiety can be introduced into various organic molecules through reactions with amines, alcohols, and olefins .

Table 1: Key Reactions Using CSI

| Reaction Type | Products | Notes |

|---|---|---|

| Nucleophilic substitution | Sulfamides | Utilizes the chlorosulfonyl group |

| Cycloaddition with olefins | β-Lactams | Important for antibiotic synthesis |

| Hydrolysis | N-Free amines | Produces desired amines from CSI |

2.2 Development of Glycosyltransferase Inhibitors

CSI has been employed in the synthesis and biochemical characterization of novel glycosyltransferase inhibitors. These compounds are vital for developing treatments for various diseases, including cancer .

Case Studies

3.1 Synthesis of β-Lactams

A significant application of CSI is in the synthesis of β-lactams via cycloaddition reactions with unsaturated compounds. This method has been shown to yield high-purity β-lactams, which are essential intermediates in antibiotic production .

3.2 Residual Isocyanates Assessment

In a study assessing residual isocyanates in medical devices, CSI was analyzed for its potential exposure risks. The results indicated that while residual levels were low, the presence of CSI necessitated careful monitoring due to its reactivity and potential health impacts .

Applications in Material Science

CSI also finds applications beyond organic synthesis. It has been explored as a precursor for materials used in lithium-ion batteries, enhancing their performance through the incorporation of sulfamoyl derivatives .

Safety Considerations

Due to its high reactivity and potential toxicity, handling CSI requires stringent safety protocols. It is classified as a hazardous material with specific handling guidelines to mitigate exposure risks .

Wirkmechanismus

Chlorosulfonyl isocyanate exerts its effects through its strong electrophilicity, which allows it to react with a wide range of nucleophiles. The compound has two electrophilic sites: the carbon of the isocyanate group and the sulfur atom of the chlorosulfonyl group. These sites facilitate various chemical transformations, including cycloaddition and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

CSI shares functional similarities with other electrophilic isocyanates but differs in substituent effects:

- Fluorosulfonyl Isocyanate (FSO₂NCO) : The fluorine atom in FSO₂NCO reduces electron-withdrawing effects compared to chlorine in CSI, leading to lower electrophilicity. Theoretical studies highlight differences in conformational stability due to the smaller size and higher electronegativity of fluorine .

- Trichloroacetyl Isocyanate (Cl₃CCONCO, TCAI) : The trichloroacetyl group in TCAI provides steric bulk, limiting accessibility in cycloadditions compared to CSI’s linear chlorosulfonyl group. However, TCAI is effective in stereoselective β-lactam synthesis with glycal substrates .

Table 1: Key Properties of CSI and Analogues

Reactivity in Cycloaddition Reactions

CSI excels in [2+2] cycloadditions with alkenes, forming β-lactams with high regio- and stereoselectivity. This contrasts with:

- TCAI : While also used in β-lactam synthesis, TCAI’s steric bulk restricts reactivity with less-activated alkenes. However, it achieves superior stereoselectivity in glycal-derived substrates .

- p-Toluenesulfonyl Isocyanate : Less reactive than CSI due to the electron-donating methyl group, requiring harsher conditions for cycloadditions .

Mechanistically, CSI’s reactions may proceed via concerted or stepwise pathways, akin to the Staudinger ketene-imine cycloaddition, though debates persist .

Table 2: Application Comparison

Industrial Production

CSI is synthesized via exothermic reactions of sulfur trioxide (SO₃) and cyanogen chloride (ClCN). Modern methods achieve ~90% yield by diluting reactants with CSI itself, minimizing by-products like 2,6-dichloro-oxathiadiazine . In contrast, TCAI production involves trichloroacetyl chloride and isocyanate precursors under milder conditions .

Biologische Aktivität

Chlorosulfonyl isocyanate (CSI), with the chemical formula ClSO₂NCO, is a highly reactive compound utilized primarily in organic synthesis. Its biological activity stems from its electrophilic nature, which allows it to participate in various chemical reactions, including the formation of biologically significant molecules like β-lactams. This article delves into the biological activity of CSI, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

CSI possesses two electrophilic sites: the chlorosulfonyl group (SO₂Cl) and the isocyanate group (-N=C=O). This dual reactivity enables CSI to engage in diverse reactions, making it a valuable reagent in synthetic organic chemistry. The compound is particularly known for its ability to react with alkenes and other unsaturated systems, leading to the formation of various nitrogen-containing heterocycles.

Key Reactions of this compound

- Formation of β-Lactams : CSI reacts with alkenes through a stepwise dipolar pathway to yield N-chlorosulfonyl-β-lactams. These intermediates can be readily reduced to form β-lactams, which are crucial in antibiotic development .

- Cycloaddition Reactions : CSI can undergo cycloaddition reactions with vinyl ethers to produce azetidin-2-ones and related compounds. These products have shown moderate inhibitory activity against various enzymes, including DD-peptidases and β-lactamases .

- Synthesis of Sulfamides : The compound can also facilitate the preparation of N,N-disubstituted sulfamides, which have potential therapeutic applications .

Biological Activity and Mechanisms

The biological activity of CSI is primarily associated with its reactivity towards nucleophiles found in biological systems. The following sections summarize key findings from research studies regarding its biological implications.

Case Studies and Research Findings

- Kinetic Studies : Research indicates that CSI reacts with hydrocarbon alkenes via a stepwise mechanism to form N-chlorosulfonyl-β-lactams. The reaction dynamics change when substituents like fluorine are present, favoring a concerted pathway instead . This insight into reaction mechanisms is critical for designing targeted drugs.

- Antifungal and Antibacterial Activities : Clavams synthesized from CSI have been tested for their antifungal properties against Candida albicans and exhibited moderate antibacterial activity against Escherichia coli. The structure-activity relationship suggests that modifications in the clavam structure can enhance biological efficacy .

- Toxicological Studies : Despite its utility in synthesis, CSI is recognized for its toxicity. It reacts violently with water and can cause severe respiratory distress upon inhalation exposure. Toxicological assessments highlight the need for careful handling and consideration of safety protocols when working with CSI .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling CSI in laboratory settings?

CSI is highly toxic, corrosive, and reacts violently with water. Key safety measures include:

- Using inert, airtight containers (e.g., polyethylene) to prevent moisture exposure .

- Avoiding contact with oxidizing agents, strong acids/bases, and incompatible solvents to prevent exothermic reactions .

- Employing fume hoods and personal protective equipment (PPE) to mitigate exposure to corrosive vapors .

- Proper disposal via regulated waste channels, ensuring contaminated packaging is decontaminated before recycling .

Q. How does CSI’s molecular structure influence its reactivity in fundamental organic reactions?

CSI contains two electrophilic groups: a sulfonyl chloride (–SO₂Cl) and an isocyanate (–NCO). This dual functionality allows it to act as a dielectrophile:

- The –SO₂Cl group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.

- The –NCO group participates in cycloadditions (e.g., [2+2] reactions) to form β-lactams or reacts with carboxylic acids to yield nitriles .

- Conformational studies show a gauche arrangement in the gas phase, with chlorine lone pairs influencing the HOMO energy and reactivity .

Q. What are the standard methods for characterizing CSI and its derivatives?

- Physical Properties : Density (1.626–1.8 g/cm³), boiling point (107°C), and melting point (–44°C) are critical for reaction setup .

- Spectroscopy : Raman and IR spectroscopy confirm conformational stability, while He(I) photoelectron spectroscopy identifies ionization potentials (e.g., HOMO at 12.02 eV) .

- Chromatography : RP-HPLC MS/MS is used to analyze metabolites and reaction byproducts .

Advanced Research Questions

Q. How can CSI be utilized in the synthesis of β-lactam antibiotics, and what are common experimental pitfalls?

CSI enables [2+2] cycloadditions with alkenes to form β-lactam rings, a core structure in penicillin derivatives. Key steps include:

- Reagent Purity : Ensure anhydrous conditions to avoid hydrolysis of CSI to sulfamic acid .

- Steric Effects : Bulky substituents (e.g., cyclopropane-fused alkenes) may hinder reactivity, requiring temperature optimization (e.g., –78°C to room temperature) .

- Post-Reaction Modifications : Hydrolysis of the intermediate sulfonamide with NaOH yields the final β-lactam .

Q. What strategies resolve contradictions in CSI-mediated sulfonylurea synthesis under varying reaction conditions?

Conflicting yields in sulfonylurea formation often arise from competing pathways:

- Intermediate Trapping : Use chlorosulfonyl urea intermediates (generated from amines and CSI) to control nucleophilic attack by alcohols or thiols .

- Photoredox Catalysis : Visible-light-driven methods improve selectivity by generating radicals that stabilize transition states, minimizing side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilicity of CSI’s –NCO group .

Q. How do steric and electronic factors dictate CSI’s regioselectivity in cycloaddition reactions?

- Steric Effects : Anti-double bonds in strained systems (e.g., barrelene derivatives) favor electrophilic attack at less hindered positions .

- Electronic Effects : Electron-withdrawing groups on alkenes (e.g., –CN) accelerate [2+2] cycloaddition by polarizing the π-bond .

- Computational Modeling : Natural Bond Orbital (NBO) analyses predict reactive sites by quantifying charge distribution and orbital interactions .

Q. What methodologies enable CSI’s application in synthesizing energetic materials like FOX-7 derivatives?

CSI reacts with nitro-olefins to form high-energy intermediates:

- Stepwise Functionalization : FOX-7 reacts with excess CSI to yield urea derivatives (69), which are further modified with KOH to generate salts (70) for detonation studies .

- Stability Testing : Differential scanning calorimetry (DSC) assesses thermal stability of intermediates, ensuring safe scale-up .

Q. Methodological Best Practices

Q. How should researchers design reproducible experiments involving CSI?

- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: detail reaction conditions (solvent, temperature, equivalents) and characterize ≥95% pure products .

- Control Experiments : Include blank reactions to identify side products from CSI decomposition (e.g., SO₂Cl₂).

- Data Sharing : Deposit raw spectral data (NMR, MS) in supplementary materials for peer validation .

Q. What analytical techniques resolve ambiguities in CSI reaction mechanisms?

- Isotopic Labeling : Use ¹⁵N-CSI to track NCO group participation in urea formation via 2D NMR .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .

- Mass Spectrometry : HRMS detects transient intermediates (e.g., chlorosulfonyl urea) in photoredox reactions .

Eigenschaften

IUPAC Name |

N-(oxomethylidene)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClNO3S/c2-7(5,6)3-1-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWRGBVPUUDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClSO2NCO, CClNO3S | |

| Record name | Chlorosulfonyl isocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorosulfonyl_isocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061585 | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-71-5 | |

| Record name | Chlorosulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chlorosulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL CHLORIDE ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2903Y990SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.